Aminothiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

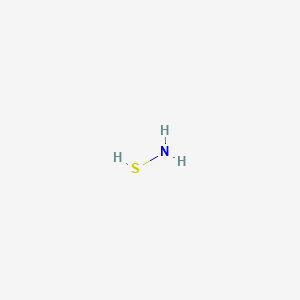

Aminothiol is a useful research compound. Its molecular formula is H3NS and its molecular weight is 49.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Radioprotection

Aminothiols as Radioprotective Agents

Aminothiols, particularly cysteamine and its derivatives, have been extensively studied for their radioprotective properties. These compounds can mitigate the harmful effects of ionizing radiation by scavenging reactive oxygen species (ROS) and preventing oxidative stress.

-

Case Study: Compound 12

A novel aminothiol compound, referred to as compound 12, was synthesized and evaluated for its radioprotective efficacy. This compound demonstrated significant potential in preventing radiation-induced injuries in animal models. Specifically, it improved survival rates in mice subjected to lethal doses of gamma irradiation and reduced hematopoietic injury by enhancing the frequency of hematopoietic stem and progenitor cells. Additionally, it alleviated intestinal injury by increasing the survival of intestinal stem cells and reducing oxidative stress markers . -

Family of this compound Structures

Another study explored a family of 17 new nucleophilic-polyamine and this compound structures designed to identify effective radioprotectors with acceptable toxicity profiles. The results indicated that smaller aminothiols with fewer carbons were more effective than larger polyamines in protecting against radiation-induced damage .

Antioxidant Defense

Role in Oxidative Stress Management

Aminothiols play a crucial role in the body's antioxidant defense mechanisms. They are involved in maintaining redox balance and protecting cells from oxidative damage.

-

Biochemical Analysis

Research has shown that impaired metabolism of aminothiols leads to increased oxidative stress. For example, the concentrations of cysteine, homocysteine, and glutathione were measured using high-performance liquid chromatography (HPLC) to assess their roles in antioxidant defense . -

Cystinosis Treatment

Cysteamine has been utilized for intracellular cystine depletion in cystinosis patients. This application highlights the compound's ability to reduce oxidative stress by facilitating the removal of excess cystine from cells .

Therapeutic Applications

Clinical Interventions Using Aminothiols

Aminothiols have been investigated for their therapeutic potential in various clinical settings, including dermatology and neurology.

-

Topical Applications for Hyperpigmentation

Cysteamine has been recognized for its depigmenting properties and has been used in formulations to treat skin disorders such as melasma. Clinical studies demonstrated that cysteamine-based topical treatments effectively reduce pigmentation levels while improving patient quality of life . -

Neurodegenerative Disorders

Oral cysteamine has also been employed in treating neurodegenerative disorders due to its antioxidant properties. The compound's ability to cross the blood-brain barrier makes it a candidate for therapies aimed at neuroprotection .

Diagnostic Applications

Detection and Monitoring of Aminothiols

Recent advancements have led to the development of molecular probes capable of detecting this compound levels in biological samples.

- Near-Infrared Probes

A study reported the use of a near-infrared squaraine probe for real-time monitoring of this compound levels in blood. This technology allows for non-invasive imaging techniques that could be pivotal in diagnosing conditions related to altered this compound metabolism, such as coronary heart diseases .

Analyse Des Réactions Chimiques

Reduction and Solubilization of Elemental Sulfur

1,2-Aminothiols demonstrate unique reactivity toward elemental sulfur (S₈), facilitating its reduction to polysulfides (Sₙ²⁻) in both aqueous and nonpolar solvents. The reaction proceeds via nucleophilic thiolate attack on S₈, forming intermediate polysulfides that are stabilized by intramolecular hydrogen bonding from the adjacent amine group .

Key Findings:

-

Reaction Mechanism :

-

Kinetic Data :

Thiol Compound Solvent Observed Rate Constant (kₒbₛ, s⁻¹) 1,2-Aminothiol (1SH) Benzene 0.064 Propanethiol Benzene 0.026 1,3-Aminothiol (3SH) Water 0.020 -

Environmental Impact :

This reaction provides a pathway for sulfur cycling in biological and industrial systems, enabling efficient sulfur mobilization under mild conditions.

Site-Specific Bioconjugation via Baylis-Hillman Chemistry

1,2-Aminothiols participate in ultrafast, Z-selective reactions with isatin-derived Baylis-Hillman adducts, forming stable bis-heterocyclic scaffolds. This reaction is pivotal for site-specific protein modification .

Key Findings:

-

Reaction Mechanism :

-

Substrate Scope and Yields :

Entry Baylis-Hillman Adduct Product Yield (%) 1 Isatin derivative 92 2 N-Methylisatin 85 3 5-Fluoroisatin 78 Yields reported under ambient conditions in aqueous buffer (pH 7.4) .

-

Applications :

Nucleophilicity Trends and Reactivity Modulation

The nucleophilic strength of 1,2-aminothiols is modulated by:

-

Steric Effects : 1,2-Substitution enhances thiolate accessibility compared to 1,3- or 1,4-analogs.

-

Electronic Effects : Electron-donating groups on the amine increase thiolate basicity, accelerating sulfur reduction .

Competitive Alkylation Data:

| Thiol Compound | Relative Nucleophilicity (vs. Thiophenol) |

|---|---|

| 1,2-Aminothiol (5SH) | 1.5× |

| 1,3-Aminothiol (6SH) | 1.2× |

| 1,4-Aminothiol (7SH) | 0.8× |

Nucleophilicity determined via methyl iodide competition assays .

Environmental and Biological Implications

-

Atmospheric Reactions : Unreacted aminothiols may form nitrosamines with atmospheric NOₓ, posing carcinogenic risks .

-

Biochemical Pathways : Thiol-disulfide exchange reactions involving aminothiols are critical in redox signaling and antioxidant defense .

This synthesis of recent research underscores the dual reactivity of aminothiols as nucleophiles and ligands, with applications spanning green chemistry, biochemistry, and materials science.

Propriétés

Numéro CAS |

14097-00-8 |

|---|---|

Formule moléculaire |

H3NS |

Poids moléculaire |

49.1 g/mol |

Nom IUPAC |

thiohydroxylamine |

InChI |

InChI=1S/H3NS/c1-2/h2H,1H2 |

Clé InChI |

RSPCKAHMRANGJZ-UHFFFAOYSA-N |

SMILES |

NS |

SMILES canonique |

NS |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.